molecular formula C9H19FN2O2 B13598898 tert-Butyl (3-amino-2-(fluoromethyl)propyl)carbamate

tert-Butyl (3-amino-2-(fluoromethyl)propyl)carbamate

Cat. No.: B13598898
M. Wt: 206.26 g/mol
InChI Key: MOSXJBVCCYGSRM-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-amino-2-(fluoromethyl)propyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a fluoromethyl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-amino-2-(fluoromethyl)propyl]carbamate can be achieved through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-amino-2-(fluoromethyl)propylamine under controlled conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-amino-2-(fluoromethyl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and tert-butyl alcohol .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[3-amino-2-(fluoromethyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The presence of the fluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-amino-2-(fluoromethyl)propyl]carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. Additionally, the fluoromethyl group can influence the compound’s reactivity and stability, making it a useful intermediate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: The presence of the fluoromethyl group in tert-butyl N-[3-amino-2-(fluoromethyl)propyl]carbamate makes it unique compared to other carbamates. This group can enhance the compound’s chemical properties, such as its reactivity and stability, making it a valuable intermediate in various applications .

Properties

Molecular Formula

C9H19FN2O2

Molecular Weight

206.26 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)-3-fluoropropyl]carbamate

InChI

InChI=1S/C9H19FN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h7H,4-6,11H2,1-3H3,(H,12,13)

InChI Key

MOSXJBVCCYGSRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)CF

Origin of Product

United States

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